molecular formula C15H13N3O3S2 B12479968 2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide

Cat. No.: B12479968
M. Wt: 347.4 g/mol
InChI Key: FSVXVCJNOQBCBC-UHFFFAOYSA-N
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Description

2-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of 1,3-dihydro-2H-1,3-benzimidazole-2-thione, which is then reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is further reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of 2-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . Molecular docking studies have shown that it can interact with proteins involved in bacterial cell division, making it a potential antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(BENZENESULFONYL)-1,3-BENZODIAZOL-2-YL]SULFANYL}ACETAMIDE is unique due to the presence of both benzenesulfonyl and benzodiazole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13N3O3S2

Molecular Weight

347.4 g/mol

IUPAC Name

2-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C15H13N3O3S2/c16-14(19)10-22-15-17-12-8-4-5-9-13(12)18(15)23(20,21)11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,19)

InChI Key

FSVXVCJNOQBCBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2SCC(=O)N

Origin of Product

United States

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